
Tert-butyl 6-iodohexaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-iodohexaneperoxoate: is an organic peroxide compound characterized by the presence of a tert-butyl group, an iodine atom, and a peroxoate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-iodohexaneperoxoate typically involves the reaction of tert-butyl hydroperoxide with 6-iodohexanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxoate compound. The general reaction scheme is as follows: [ \text{tert-Butyl hydroperoxide} + \text{6-iodohexanol} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Safety measures are crucial due to the reactive nature of organic peroxides.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 6-iodohexaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxoate group can participate in oxidation reactions, often leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction of the iodine atom can yield the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be employed.
Major Products:
Oxidation: Formation of tert-butyl 6-hydroxyhexaneperoxoate.
Reduction: Formation of tert-butyl hexaneperoxoate.
Substitution: Formation of tert-butyl 6-azidohexaneperoxoate or tert-butyl 6-cyanohexaneperoxoate.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 6-iodohexaneperoxoate is used as an initiator in radical polymerization reactions, aiding in the synthesis of various polymers.
Biology: In biological research, this compound can be used as a probe to study oxidative stress and its effects on cellular processes.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 6-iodohexaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxoate bond. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl hydroperoxide: A simpler peroxide with similar oxidative properties.
Di-tert-butyl peroxide: Another organic peroxide used as a radical initiator.
Tert-butyl 6-hydroxyhexaneperoxoate: A related compound formed through oxidation reactions.
Eigenschaften
CAS-Nummer |
897037-78-4 |
|---|---|
Molekularformel |
C10H19IO3 |
Molekulargewicht |
314.16 g/mol |
IUPAC-Name |
tert-butyl 6-iodohexaneperoxoate |
InChI |
InChI=1S/C10H19IO3/c1-10(2,3)14-13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3 |
InChI-Schlüssel |
ICZGVYMLCFBERD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(=O)CCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


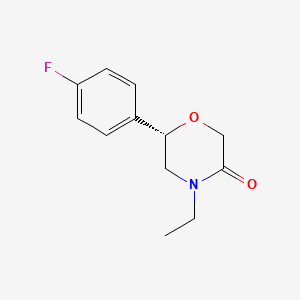
![1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane](/img/structure/B14180796.png)
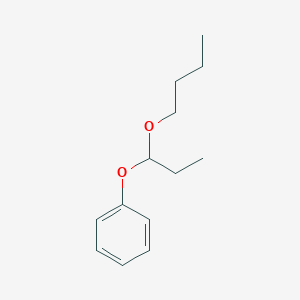
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
![N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14180822.png)
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)
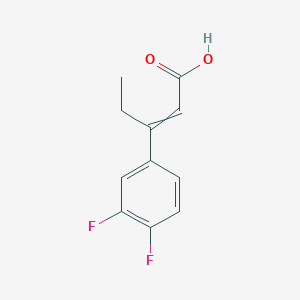
![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)
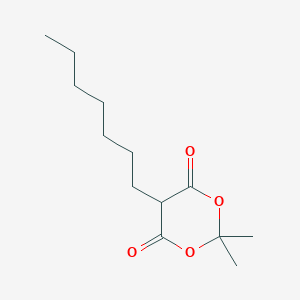
![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)
![[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol](/img/structure/B14180854.png)
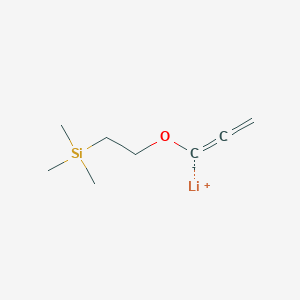
![6-[5-(4-Methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14180861.png)

